N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a pyrimido[4,5-d]pyrimidin-4-one core substituted with methyl groups at positions 3 and 7, a thioacetamide linker, and a 3-chloro-4-methoxyphenyl moiety. Its synthesis likely involves alkylation of a thiol-containing pyrimidine intermediate with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide under basic conditions, analogous to methods described in and .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,7-dimethyl-4-oxopyrimido[4,5-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-9-19-7-11-15(20-9)22-17(23(2)16(11)25)27-8-14(24)21-10-4-5-13(26-3)12(18)6-10/h4-7H,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZHMAOVWCJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with a complex structure that incorporates a chloro-methoxyphenyl moiety and a pyrimidine derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.9 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₅O₃S |
| Molecular Weight | 405.9 g/mol |
| CAS Number | 1286696-79-4 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that these compounds can effectively target specific pathways involved in tumor growth and metastasis.
A study focusing on pyrimidine nucleosides highlighted their ability to significantly inhibit cell proliferation, migration, and invasion in A431 vulvar epidermal carcinoma cells . This suggests that this compound may share similar mechanisms of action due to its structural components.
Antimicrobial Activity
The compound's thioacetamide group may enhance its interaction with biological targets, potentially leading to antimicrobial effects. Compounds containing thiol or thioether groups have been documented for their ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens. This could position this compound as a candidate for further investigation against bacterial or fungal infections.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes involved in nucleotide synthesis or cell cycle regulation. The presence of the pyrimidine moiety suggests potential interference with DNA/RNA synthesis pathways, which is a common mechanism among many anticancer agents.
Case Studies
- Pyrimidine Synthesis Pathway : Research on the de novo pyrimidine biosynthesis pathway has revealed its critical role in cellular metabolism and proliferation in various organisms. Targeting this pathway could provide insights into the therapeutic applications of this compound against diseases like Chagas disease .
- Antiviral Activity : Investigations into nucleotide biosynthesis inhibitors have shown promising antiviral activities against hepatitis E virus (HEV). Inhibition of the pyrimidine pathway was associated with reduced viral replication rates . This highlights the potential dual role of compounds like N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-y)thio)acetamide as both anticancer and antiviral agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues (Table 1) share the thioacetamide linker and aryl/heterocyclic substituents but differ in core heterocycles, substituent positions, and functional groups.
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Substituent Effects :
- Chloro and methoxy groups on the phenyl ring (target compound) increase lipophilicity and metabolic stability compared to fluorinated () or unsubstituted analogues .
- Methyl groups on the pyrimidine ring (target compound) may sterically hinder enzymatic degradation versus bulkier substituents like butyl () .
Key Observations :
- Alkylation of thiol-containing heterocycles with chloroacetamides (e.g., target compound, ) consistently yields >70% due to the reactivity of the thiol group .
- Acetylation () or maleimide-based syntheses () show lower yields, likely due to competing side reactions .
Physical and Spectroscopic Properties
Table 3: Thermal and Spectral Data
*Predicted based on structural analogues.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
